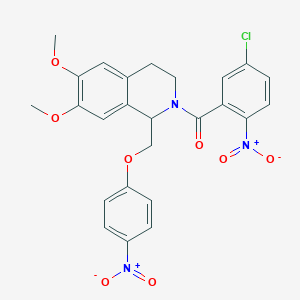
1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea” is a compound that contains a pyrimidine and piperidine nucleus . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It also contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
While specific chemical reactions involving “1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea” are not available, both pyrimidine and piperidine derivatives are known to participate in a wide range of chemical reactions .Wissenschaftliche Forschungsanwendungen
Drug Synthesis and Design
Piperidine derivatives are crucial in the synthesis of various drugs due to their structural significance and biological activity. The compound can serve as a synthetic building block for creating novel pharmacological agents. Its unique structure allows for the development of drugs with potential efficacy against a range of diseases .
Anticancer Agents
Research indicates that piperidine derivatives exhibit properties that can be harnessed for anticancer therapies. The presence of the piperidine moiety in a compound has been associated with antiproliferative effects, which could be beneficial in designing drugs targeting specific cancer cells .
Antimicrobial and Antifungal Applications
The structural complexity of piperidine derivatives makes them suitable candidates for developing antimicrobial and antifungal agents. Their ability to interact with microbial cell membranes and disrupt vital processes can lead to the creation of new treatments for infections .
Neurological Disorders
Compounds with a piperidine structure have been used in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia. The compound’s potential to modulate neurotransmitter systems could be explored further for therapeutic applications in neurology .
Analgesic and Anti-inflammatory Properties
Piperidine derivatives are known to possess analgesic and anti-inflammatory properties. This compound could be investigated for its efficacy in pain management and reducing inflammation, which is crucial in treating various chronic conditions .
Cardiovascular Therapeutics
The modification of piperidine derivatives has led to the development of drugs that can treat cardiovascular diseases. The compound’s ability to affect blood flow and heart rate may be valuable in creating new cardiovascular medications .
Antiviral and Antimalarial Effects
Some piperidine derivatives have shown promise in combating viral and malarial infections. The compound’s structure could be optimized to enhance its antiviral and antimalarial activities, providing a basis for new treatments .
Chemical Biology and Proteomics
In chemical biology, piperidine derivatives can be used as probes to study biological systems. They can also be incorporated into proteomics research to understand protein interactions and functions, which is vital for drug discovery .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cycloheptyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c24-18(22-16-6-3-1-2-4-7-16)21-14-15-8-12-23(13-9-15)17-19-10-5-11-20-17/h5,10-11,15-16H,1-4,6-9,12-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNRCHMUEFOKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2948237.png)
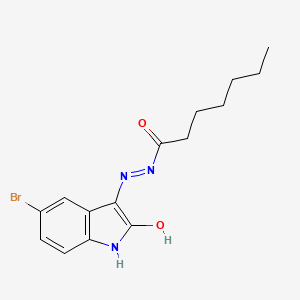
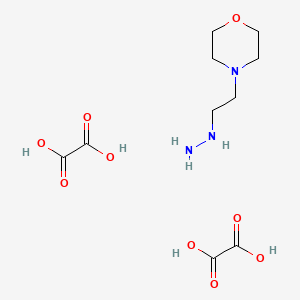
![Acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2948241.png)
![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2948245.png)
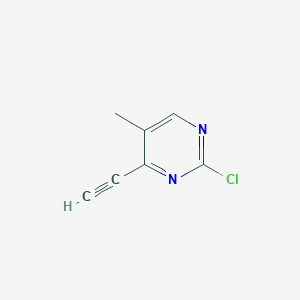
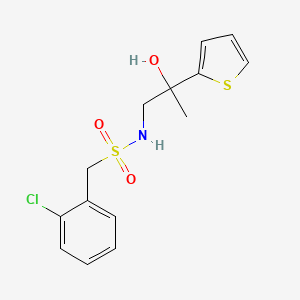
![2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2948250.png)
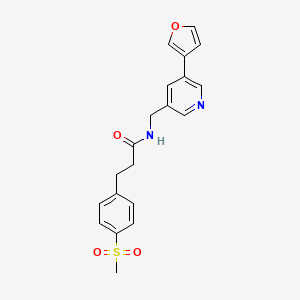
![(2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948252.png)
![Methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2948253.png)

